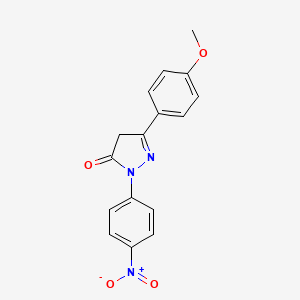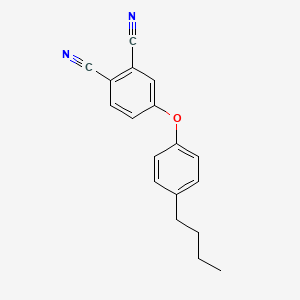![molecular formula C23H21N5O2 B10867827 4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10867827.png)
4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of heterocyclic molecules and features a complex structure. Its name reflects its intricate arrangement of fused rings and functional groups. Let’s break it down:
4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether:
Preparation Methods
Synthetic Routes::
- The synthesis of this compound involves several steps, including cyclization reactions and functional group manipulations.
- Specific synthetic routes may vary, but a common approach includes the assembly of the pyrrolo-triazolo-pyrimidine core followed by functionalization.
- Cyclization reactions often require elevated temperatures and specific catalysts.
- Protecting groups are strategically used to prevent unwanted side reactions during functionalization.
- While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale.
Chemical Reactions Analysis
Types of Reactions::
Cyclization: Formation of the pyrrolo-triazolo-pyrimidine core.
Substitution: Introduction of functional groups (e.g., phenoxymethyl, phenyl methyl ether).
Oxidation/Reduction: Modifying specific positions.
Cyclization: Heat, acid/base catalysts.
Substitution: Appropriate nucleophiles/electrophiles.
Oxidation/Reduction: Oxidizing/reducing agents.
- The desired compound itself.
- Byproducts arising from side reactions.
Scientific Research Applications
Medicine: Investigated as potential anticancer agents due to their CDK2 inhibitory activity.
Chemistry: Serve as building blocks for designing novel heterocyclic compounds.
Biology: May interact with cellular pathways related to cell cycle regulation.
Mechanism of Action
CDK2 Inhibition: Likely targets CDK2/cyclin A2, affecting cell cycle progression.
Apoptosis Induction: May trigger programmed cell death pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related pyrrolo-triazolo-pyrimidines.
Similar Compounds: Explore other compounds in this class (e.g., related derivatives, analogs).
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-11,12-dimethyl-4-(phenoxymethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O2/c1-15-16(2)28(17-9-11-18(29-3)12-10-17)22-21(15)23-25-20(26-27(23)14-24-22)13-30-19-7-5-4-6-8-19/h4-12,14H,13H2,1-3H3 |
InChI Key |
KAUHUQCXLSLKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10867744.png)
![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
![Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate](/img/structure/B10867771.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10867785.png)
![4-methoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10867792.png)
![3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B10867796.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10867802.png)
![4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
![7-(4-bromobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867814.png)
![3-{[3-(quinoxalin-2-yl)phenoxy]methyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10867817.png)


![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10867834.png)
